2-Azido-6-bromo-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-6-bromo-1,3-benzothiazole is a heterocyclic compound that contains both azide and bromine functional groups attached to a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
2-Azido-6-bromo-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active molecules, including potential anti-tubercular and anti-cancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their inhibitory activity against various biological targets, such as the dpre1 enzyme in mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involved in the pathogenesis of tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular activity .
Future Directions
Benzothiazole and its derivatives continue to be a topic of interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more potent biologically active benzothiazole-based drugs . Additionally, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Preparation Methods
The synthesis of 2-Azido-6-bromo-1,3-benzothiazole typically involves the introduction of azide and bromine groups to a benzothiazole core. One common method involves the bromination of 2-aminobenzothiazole followed by azidation. The reaction conditions often include the use of bromine in acetic acid for bromination and sodium azide in an appropriate solvent for azidation .
Chemical Reactions Analysis
2-Azido-6-bromo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromine atom can be involved in oxidation reactions, leading to the formation of various oxidized products
Comparison with Similar Compounds
2-Azido-6-bromo-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Amino-6-bromobenzothiazole: Lacks the azide group, making it less versatile in bioorthogonal chemistry.
2-Azido-1,3-benzothiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-1,3-benzothiazole: Lacks both the azide and amino groups, limiting its applications in certain synthetic and biological contexts
This compound stands out due to the presence of both azide and bromine groups, which confer unique reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-azido-6-bromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDSKWAIRLQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.